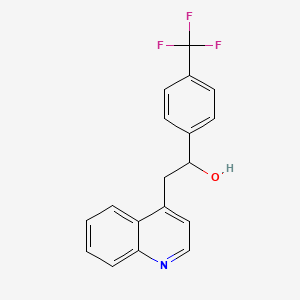

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Description

Properties

IUPAC Name |

2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10,17,23H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXRKWAKMIHZSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC(C3=CC=C(C=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381210 | |

| Record name | 2-(Quinolin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493024-38-7 | |

| Record name | 2-(Quinolin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 493024-38-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol typically involves the reaction of quinoline derivatives with trifluoromethylphenyl compounds under specific conditions. One common method involves the use of a Grignard reagent, where the quinoline derivative reacts with a trifluoromethylphenyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Name : 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Molecular Formula : C18H15F3N

Molecular Weight : 315.29 g/mol

CAS Number : 476472-22-7

The compound features a quinoline ring structure with a trifluoromethylphenyl group, which contributes to its unique electronic properties. The presence of the alcohol functional group enhances its solubility and reactivity, making it suitable for various chemical reactions.

Medicinal Chemistry

This compound is primarily studied for its potential as an anticancer agent . Research indicates that it may inhibit specific protein kinases involved in cancer cell proliferation, offering a pathway for developing targeted cancer therapies.

Case Study: Anticancer Activity

A study examined the compound's effects on various cancer cell lines, revealing notable IC50 values that indicate its potency:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 0.67 | Inhibition of growth |

| HCT116 (Colon) | 0.80 | Enzyme inhibition |

| CCRF-CEM (Leukemia) | 10 | Cytotoxic effects |

| ALP | 0.420 | Enzyme inhibition |

These results suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms, including enzyme inhibition and cytotoxic effects.

Materials Science

In the field of materials science, the compound is utilized in developing advanced materials with unique electronic and optical properties. Its structural characteristics allow for modifications that can enhance material performance in various applications.

Case Study: Material Properties

Research has demonstrated that derivatives of this compound can be incorporated into polymer matrices to improve their conductivity and thermal stability, making them suitable for electronic applications.

Biological Studies

The interactions of this compound with biological macromolecules have been a focus of investigation to understand its mechanism of action further. Studies have shown that it can interact with proteins and nucleic acids, influencing various biochemical pathways.

Case Study: Molecular Docking Studies

Molecular docking studies have indicated that modifications to the quinoline structure can lead to improved binding affinities with target proteins involved in cancer pathways. This rational approach to drug design highlights the potential for developing more effective therapeutic agents based on this compound.

Synthesis and Industrial Applications

The synthesis of this compound typically involves several steps:

- Preparation of Quinoline Ring : The synthesis begins with the formation of the quinoline structure.

- Condensation Reaction : The quinoline derivative undergoes condensation with an appropriate ethanone derivative.

- Substitution Reaction : Introduction of the trifluoromethylphenyl group via substitution reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.

In industrial settings, optimized reaction conditions are essential for large-scale production, utilizing batch or continuous flow reactors to enhance efficiency.

Mechanism of Action

The mechanism of action of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

Electron-Withdrawing Groups : The trifluoromethyl group in the target compound provides greater metabolic stability compared to methylthio (7e) or sulfonyl derivatives, which are prone to oxidation .

Backbone Flexibility: Ethanol (target compound) vs. methanol (7e, 9) or ketone (8) backbones influence hydrogen-bonding capacity and solubility .

Spectroscopic and Physicochemical Properties

Table 2: NMR Data Comparison (1H-NMR, CDCl₃)

*Note: Direct spectroscopic data for the target compound is unavailable in the evidence.

- Trifluoromethylphenyl vs. Fluorophenyl : The CF₃ group in the target compound deshields aromatic protons more strongly than F (e.g., 2f: δ 7.51 vs. [9]’s FPh: δ 7.45–7.75) .

Biological Activity

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol (C18H14F3NO) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H14F3NO

- Molecular Weight : 317.31 g/mol

- CAS Number : 493024-38-7

The biological effects of this compound are primarily attributed to its interactions with various biomolecules:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism and the biotransformation of xenobiotics.

- Cell Signaling Modulation : It influences cell signaling pathways, potentially affecting gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- In vitro Studies : The compound has demonstrated activity against various bacterial strains, with specific attention to its efficacy in inhibiting growth and biofilm formation. The minimum inhibitory concentration (MIC) values are crucial for determining its effectiveness against pathogens.

Anticancer Properties

The potential anticancer activity of this compound is under investigation:

- Cell Line Studies : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although detailed mechanisms remain to be elucidated. Research on similar quinoline derivatives has shown promise in targeting cancer cell proliferation and survival pathways .

Case Studies and Experimental Data

A summary of key findings from recent studies is presented in the table below:

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Factors such as solubility, molecular weight, and chemical stability affect the absorption and distribution within biological systems.

- Metabolism : The compound undergoes metabolic transformations mediated by cytochrome P450 enzymes, which can influence its bioavailability and overall efficacy.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol?

- Methodology :

- Quinoline Core Formation : The quinoline moiety can be synthesized via the Skraup or Friedländer reactions. For example, cyclocondensation of 2-aminobenzophenone derivatives with ketones under acidic conditions generates the quinoline scaffold .

- Trifluoromethylphenyl Introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) using 4-trifluoromethylphenylboronic acid can introduce the trifluoromethyl group .

- Ethanol Side Chain : Reduction of a ketone intermediate (e.g., 2-quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanone) using NaBH₄ or LiAlH₄ yields the secondary alcohol. Enzymatic reduction with alcohol dehydrogenases can enhance enantioselectivity .

Q. How is structural characterization performed for this compound?

- Techniques :

- X-ray Crystallography : Refinement via SHELXL (part of the SHELX suite) is standard for resolving bond lengths, angles, and anisotropic displacement parameters. Programs like WinGX and ORTEP aid in visualization .

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and substituent positions. IR identifies hydroxyl (3200–3600 cm⁻¹) and trifluoromethyl (1100–1200 cm⁻¹) groups .

- Chromatography : HPLC with chiral columns verifies enantiopurity, while LC-MS confirms molecular weight .

Q. What factors influence the solubility and stability of this compound?

- Key Factors :

- Solubility : Slightly soluble in water due to the hydrophobic trifluoromethyl and quinoline groups. Polar aprotic solvents (e.g., DMSO, THF) enhance solubility .

- Stability : Sensitive to light and oxidation. Store under inert gas (N₂/Ar) at –20°C. Adjust pH to 6–7 in aqueous buffers to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Biocatalytic Methods :

- Dual-Enzyme Cascades : Combine alcohol dehydrogenases (for ketone reduction) with ω-transaminases to produce chiral amines. For example, MUTTI et al. (2015) used hydrogen-borrowing cascades to convert alcohols to enantiopure amines .

- Asymmetric Reduction : Use chiral catalysts like Ru-BINAP complexes or engineered ketoreductases (e.g., Codexis KREDs) for >99% enantiomeric excess (ee) .

Q. What computational approaches aid in studying its structure-activity relationships (SAR)?

- Methods :

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict reactivity at the quinoline N-atom or hydroxyl group .

- Molecular Docking : Screens binding affinities with biological targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite .

- MD Simulations : Assess stability in lipid bilayers or protein binding pockets over nanosecond timescales (GROMACS/AMBER) .

Q. How to resolve contradictions in reported biological activity data?

- Strategies :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature). Use reference compounds (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis : Pool data from multiple studies to identify trends. For example, inconsistent antimicrobial activity may stem from variations in bacterial strain susceptibility .

- Advanced Analytics : Combine LC-MS/MS with metabolomics to track degradation products or metabolites that alter bioactivity .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Solutions :

- Crystal Engineering : Co-crystallize with co-formers (e.g., succinic acid) to improve lattice stability. Slow evaporation from ethanol/water mixtures often yields suitable crystals .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinned crystals. Verify with PLATON’s TwinRotMat tool .

Methodological Notes

- Synthesis Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst loading) meticulously. Trace moisture can deactivate LiAlH₄ during reductions .

- Data Validation : Cross-check crystallographic data with CIF validation tools (e.g., checkCIF) to flag outliers in bond angles/displacements .

- Environmental Impact : Assess ecotoxicity using OECD guidelines (e.g., Daphnia magna assays). Biodegradability studies via HPLC-MS track environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.